molecular formula C19H19BrFNO B1343327 4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-40-3

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1343327
CAS No.: 898793-40-3
M. Wt: 376.3 g/mol
InChI Key: FWNRQUCAAFIQQZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19BrFNO It is known for its unique structure, which includes a bromine atom, a fluorine atom, and a piperidinomethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3’-piperidinomethyl benzophenone typically involves multiple steps, starting with the preparation of the benzophenone core. The bromine and fluorine atoms are introduced through halogenation reactions, while the piperidinomethyl group is added via nucleophilic substitution. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-fluoro-3’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3’-piperidinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, along with the piperidinomethyl group, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-3’-aminomethyl benzophenone
  • 4-Bromo-2-fluoro-3’-hydroxymethyl benzophenone
  • 4-Bromo-2-fluoro-3’-methoxymethyl benzophenone

Uniqueness

4-Bromo-2-fluoro-3’-piperidinomethyl benzophenone is unique due to the presence of the piperidinomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNRQUCAAFIQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643156
Record name (4-Bromo-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-40-3
Record name Methanone, (4-bromo-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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